Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone

Description

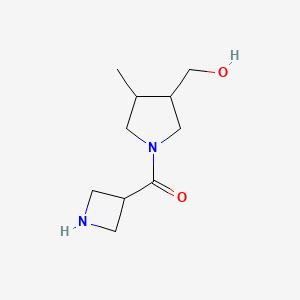

Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone is a bicyclic compound featuring an azetidine ring (four-membered nitrogen-containing heterocycle) linked via a methanone bridge to a pyrrolidine derivative substituted with hydroxymethyl and methyl groups. This structure combines conformational rigidity from the azetidine ring with the stereochemical complexity of the substituted pyrrolidine, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring precise spatial interactions.

Properties

IUPAC Name |

azetidin-3-yl-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7-4-12(5-9(7)6-13)10(14)8-2-11-3-8/h7-9,11,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHPMTUYPQHLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone are GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound interacts with its targets, the GABA A receptors, as a positive allosteric modulator . This means it enhances the effect of the neurotransmitter GABA on the receptor, leading to increased inhibitory neurotransmission.

Biochemical Pathways

The compound affects the GABAergic pathway , which is responsible for inhibitory neurotransmission in the brain. By enhancing the effect of GABA on its receptors, the compound increases the inhibitory effect of this neurotransmitter, potentially leading to effects such as sedation, anxiolysis, or anticonvulsion.

Result of Action

The molecular and cellular effects of this compound’s action would be an increase in inhibitory neurotransmission due to its enhancement of the effect of GABA on GABA A receptors. This could lead to various physiological effects depending on the specific location and context of these receptors in the nervous system.

Biological Activity

Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone is a complex organic compound notable for its unique structural features, which include an azetidine ring and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 196.26 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can alter the activity of these targets, leading to significant biological outcomes. Preliminary studies suggest that the compound may influence various biochemical pathways, potentially making it a candidate for therapeutic applications.

Interaction Studies

Recent interaction studies have investigated the binding affinity of this compound to various biological targets. Techniques employed in these studies include:

- Molecular docking simulations : To predict binding interactions.

- In vitro assays : To evaluate biological effects on specific enzymes or receptors.

These investigations have highlighted the compound's potential as a therapeutic agent, particularly in areas such as neuropharmacology and cancer treatment.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound. Below is a summary table comparing this compound with structurally related compounds:

| Compound Name | Structure Features | Similarity Score |

|---|---|---|

| Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone | Contains piperidine instead of pyrrolidine | 0.87 |

| (S)-3-(Dimethylamino)-3-phenylpropan-1-ol | Contains a dimethylamino group instead | 0.83 |

| 2-(Dimethylamino)-2-phenylbutan-1-ol | Similar amine functionality but different ring structure | 0.78 |

The unique combination of azetidine and pyrrolidine rings in this compound distinguishes it from these similar compounds, potentially leading to unique biological activities and chemical properties.

Anticancer Activity

In a study focusing on the anticancer properties of Mannich bases, which share structural similarities with Azetidin derivatives, it was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. This suggests that Azetidin derivatives could also possess similar properties, warranting further investigation into their potential as anticancer agents .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes. Compounds structurally related to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Research into Mannich bases has also revealed their antimicrobial activities. Certain derivatives demonstrated significant antibacterial and antifungal effects, indicating that Azetidin derivatives might similarly exhibit these properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone is , with a molecular weight of 198.26 g/mol. The compound features both azetidine and pyrrolidine rings, which contribute to its reactivity and biological activity. The presence of hydroxymethyl and methyl groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development and other applications.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It can be modified through various chemical reactions, including oxidation, reduction, and substitution, to create derivatives with enhanced or altered properties.

- Synthetic Routes : The compound is typically synthesized through multi-step organic synthesis involving specific reagents and conditions. Industrial production may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles .

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits promising biological activities, particularly in enzyme inhibition and receptor modulation. It may interact with specific molecular targets, altering their activity and influencing various biochemical pathways .

- Potential Therapeutic Applications : Given its structural characteristics, this compound has potential applications in cancer therapeutics and as a modulator of the CCR6 receptor, which is implicated in various diseases .

Industry

- Material Development : The compound can be utilized in developing new materials with unique properties, such as polymers or coatings. Its ability to undergo chemical transformations allows for the creation of specialized materials tailored for specific applications.

Case Study 1: Enzyme Interaction Studies

Research has focused on the interaction of this compound with various enzymes to understand its binding affinity and mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions, revealing insights into its potential as a therapeutic agent.

Case Study 2: Cancer Therapeutics

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. These findings suggest that the compound could be further developed into a novel anticancer drug, warranting additional research into its efficacy and safety profiles .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-hydroxymethyl and 4-methyl groups on pyrrolidine contrast with the 2-hydroxymethyl and 4,4-difluoro substituents in the analog from . Fluorination increases lipophilicity and may influence binding affinity to hydrophobic pockets in enzymes .

Biological Activity: Aromatic analogs like (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone () demonstrate kinase inhibitory activity, whereas azetidine-containing derivatives (e.g., ) are prioritized for epigenetic targets (EZH2/HDACs) due to their ability to chelate metal ions in catalytic sites .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to (e.g., coupling azetidine derivatives with functionalized pyrrolidines). In contrast, aromatic analogs () require Ullmann or Buchwald-Hartwig couplings for aryl-amine bonds, increasing synthetic complexity .

Preparation Methods

Azetidine Ring Formation via Electrophilic Cyclization of Homoallylamines

A key method for synthesizing azetidine derivatives involves electrophilic cyclization of homoallylamines, which proceeds through a 4-exo-tet ring closure mechanism. This approach has been extensively studied and applied to generate substituted azetidines under mild conditions.

Selenium-Induced Cyclization : Berthe et al. demonstrated that selenium reagents can induce cyclization of homoallylamines in acetonitrile at room temperature, producing azetidines in moderate to high conversions (70-100%). The reaction outcome depends on the nature of substituents and the selenium reagent stoichiometry, with steric hindrance favoring azetidine formation over pyrrolidine byproducts. However, this method can yield mixtures and incomplete cyclization products, impacting overall yield and selectivity.

Iodocyclization Methodology : More recent and efficient methods involve iodocyclization of substituted homoallylamines, which has been developed to synthesize multi-substituted azetidines with good regioselectivity and yields. This approach allows the introduction of various substituents, including bulky and heterocyclic groups, expanding the scope of accessible azetidine derivatives.

Construction of the Pyrrolidine Substituent

The pyrrolidine ring, particularly with 3-(hydroxymethyl) and 4-methyl substitutions, is typically prepared through functionalized homoallylamine intermediates, which undergo cyclization and subsequent functional group manipulations:

Synthesis of 3-methyl substituted homoallylamines followed by cyclization yields γ-lactam derivatives, which are closely related to pyrrolidinones. These intermediates can be further functionalized to introduce hydroxymethyl groups at the 3-position and methyl groups at the 4-position.

The stereochemistry and substitution pattern are controlled by the choice of starting materials and reaction conditions, with single crystal X-ray diffraction confirming the structure and stereochemistry of intermediates and final products.

Detailed Preparation Methodology

Stepwise Synthetic Route

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Synthesis of Homoallylamine | Preparation of substituted homoallylamines bearing the desired 3-(hydroxymethyl) and 4-methyl groups | Starting from appropriate aldehydes and amines |

| 2 | Iodocyclization | Electrophilic cyclization of homoallylamines to form the azetidine ring | Use of iodine reagents in inert solvents at room temperature or slightly elevated temperatures |

| 3 | Functional Group Manipulation | Introduction or protection/deprotection of hydroxymethyl groups and methyl substituents on pyrrolidine ring | Controlled oxidation/reduction and selective protection strategies |

| 4 | Amide Formation | Coupling of azetidin-3-yl and pyrrolidin-1-yl moieties via methanone linkage | Use of coupling agents such as carbodiimides or acid chlorides under mild conditions |

Reaction Mechanism Insights

- The cyclization involves electrophilic addition of iodine to the alkene moiety of the homoallylamine, forming an iodonium intermediate.

- Intramolecular nucleophilic attack by the amine nitrogen leads to ring closure forming the azetidine.

- The regioselectivity and stereoselectivity are influenced by substituents on the homoallylamine and reaction conditions.

Research Findings and Yields

- The iodocyclization method yields azetidine derivatives in good to excellent yields, typically ranging from 34% to 99%, depending on substrate substitution and reaction optimization.

- Diastereoselectivity is generally high, with several single diastereomers isolated and characterized by X-ray crystallography.

- Functionalized pyrrolidinone intermediates have been synthesized with yields between 20-48% for related fused systems, indicating moderate efficiency in complex substitution patterns.

- The selenium-induced cyclization method, while effective, often results in mixtures and lower isolated yields due to competing pyrrolidine formation and incomplete cyclization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Selenium-Induced Cyclization | Selenium reagents, acetonitrile, r.t. | 70-100 (conversion) | Mild conditions, accessible reagents | Product mixtures, lower isolated yields |

| Iodocyclization of Homoallylamines | Iodine reagents, inert solvents, r.t. | 34-99 | High regio- and stereoselectivity, broad substrate scope | Requires careful control of conditions |

| Functionalization of Pyrrolidine | Oxidation/reduction, protection steps | Variable | Enables introduction of hydroxymethyl and methyl groups | Multi-step, may lower overall yield |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with functionalized pyrrolidine precursors. For example, carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) can facilitate amide bond formation in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base . Optimization includes varying reaction temperatures (e.g., 0–25°C), solvent polarity, and stoichiometric ratios to improve yields. Intermediate purification via column chromatography and characterization using HPLC (≥99% purity thresholds) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming connectivity. Key markers include the azetidine ring protons (δ ~3.5–4.5 ppm) and the hydroxymethyl group (δ ~3.2–3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., observed [M+H]⁺ at m/z 378.0 ).

- X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond angles .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations be applied to study this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions. Prepare the ligand (compound) and target protein (e.g., kinase or GPCR) using force fields like AMBER or CHARMM.

- Validation : Cross-reference docking poses with experimental IC₅₀ values from in vitro assays.

- Molecular Dynamics (MD) : Run simulations (e.g., 100 ns in GROMACS) to assess conformational stability and binding free energy (MM-PBSA/GBSA methods). Cite PubChem CIDs (e.g., CID-24791139) for benchmarking .

Q. How can contradictions in pharmacological data across in vitro assays be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols:

- Use isogenic cell lines and control for ATP concentration in kinase assays.

- Validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Statistical meta-analysis of dose-response curves can identify outliers .

Q. How does the conformational flexibility of the azetidine and pyrrolidine rings impact binding affinity?

- Methodological Answer :

- X-ray/NMR : Resolve ring puckering modes (e.g., azetidine envelope vs. twist conformers).

- Free Energy Calculations : Compare binding energies of rigid (locked) vs. flexible analogs.

- SAR Studies : Modify substituents (e.g., methyl/hydroxymethyl groups) to restrict rotation and assess activity changes .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives, and how can they be addressed?

- Methodological Answer :

- Systematic Modification : Synthesize analogs with incremental changes (e.g., replacing hydroxymethyl with fluoromethyl).

- Data Integration : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate electronic (HOMO/LUMO) or steric parameters (TPSA) with activity .

- Crystallographic Data : Compare ligand-protein co-crystal structures to identify critical interactions (e.g., hydrogen bonds with azetidine N) .

Q. How can polymorphism affect physicochemical properties, and what crystallization techniques yield stable forms?

- Methodological Answer :

- Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or cooling crystallization to identify polymorphs.

- Characterization : DSC/TGA analyzes thermal stability; PXRD distinguishes crystalline forms.

- Salt Formation : Co-crystallize with tartaric acid (as in related azetidine salts ) to enhance solubility or stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.